molecular formula C16H16O4 B14723643 2-Phenoxyethyl phenoxyacetate CAS No. 5421-29-4

2-Phenoxyethyl phenoxyacetate

Cat. No.: B14723643
CAS No.: 5421-29-4
M. Wt: 272.29 g/mol
InChI Key: NNGMJYKCCVEABQ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl phenoxyacetate is an organic compound with the molecular formula C16H16O4. It is an ester formed from 2-phenoxyethanol and phenoxyacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl phenoxyacetate can be synthesized through the esterification reaction between 2-phenoxyethanol and phenoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl phenoxyacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-phenoxyethanol and phenoxyacetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding phenolic and carboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-Phenoxyethanol and phenoxyacetic acid.

    Oxidation: Phenolic and carboxylic acid derivatives.

    Substitution: Various substituted phenoxyethyl phenoxyacetate derivatives.

Scientific Research Applications

2-Phenoxyethyl phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. It may also interact with enzymes and proteins, leading to inhibition or modulation of their activities.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A glycol ether with similar chemical properties, used as a solvent and preservative.

    Phenoxyacetic acid: A phenoxy compound used as a herbicide and plant growth regulator.

    Ethyl phenoxyacetate: An ester with similar structural features, used in organic synthesis and as a fragrance ingredient.

Uniqueness

2-Phenoxyethyl phenoxyacetate is unique due to its dual phenoxy groups, which confer specific chemical and biological properties. Its ester linkage allows for hydrolysis under mild conditions, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

5421-29-4

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-phenoxyethyl 2-phenoxyacetate

InChI

InChI=1S/C16H16O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

NNGMJYKCCVEABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)COC2=CC=CC=C2

Origin of Product

United States

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